![molecular formula C18H16N6O3 B2818506 1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892746-84-8](/img/structure/B2818506.png)
1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O3 and its molecular weight is 364.365. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Several studies have focused on the synthesis of triazole derivatives, including compounds with structures related to "1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine," and their subsequent evaluation for antimicrobial activities. The synthesis approaches involve reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that exhibited good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Similarly, azole derivatives, including 1,2,4-triazole compounds, have been synthesized from furan-2-carbohydrazide and tested for antimicrobial efficacy, showing activity against various microorganisms (Başoğlu et al., 2013).
Anticancer Evaluation
The compound's derivatives have also been synthesized and tested for their anticancer activity. For instance, a series of new derivatives was synthesized and evaluated against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), demonstrating good to moderate activity (Yakantham et al., 2019).
Synthesis and Properties of Derivatives
Research has also delved into the synthesis and properties of triazole and oxadiazole derivatives, exploring the chemical modification possibilities and pharmacological potential. Studies have aimed at obtaining new substances by introducing triazole and oxadiazole fragments, potentially influencing certain types of activity due to interaction with various biological targets (Fedotov et al., 2022).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles, including derivatives related to the compound of interest, has been investigated, revealing the formation of 1,2,4-triazoles, indazoles, and benzimidazoles under certain conditions. This study highlights the potential for photoinduced molecular rearrangements, offering insights into the compound's chemical behavior and application possibilities (Buscemi et al., 1996).
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-25-13-7-3-11(4-8-13)17-20-18(27-22-17)15-16(19)24(23-21-15)12-5-9-14(26-2)10-6-12/h3-10H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXGJDSOFYRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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